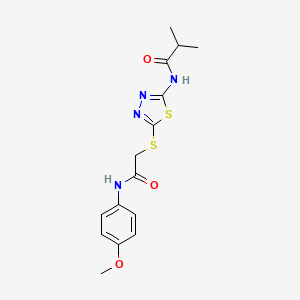

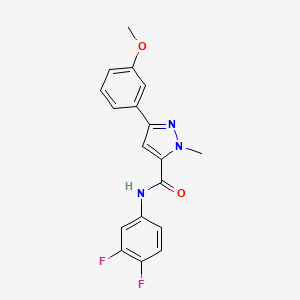

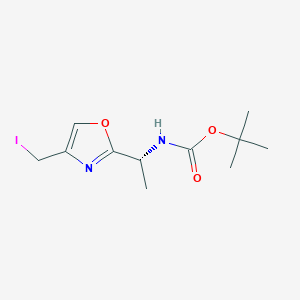

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a pyrazole ring, a pyridine ring, and a thiophene ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the pyridine and thiophene rings are six-membered rings with one nitrogen atom and one sulfur atom, respectively .Aplicaciones Científicas De Investigación

I have conducted a search to gather information on the scientific research applications of “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide”. Below is a comprehensive analysis focusing on six unique applications, each with a separate and detailed section.

Antileishmanial and Antimalarial Activity

This compound has been studied for its potential in treating parasitic diseases such as leishmaniasis and malaria. A molecular simulation study justified its potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antibacterial and Anti-inflammatory Properties

Compounds with a pyrazole scaffold, like our compound of interest, have shown noteworthy antibacterial and anti-inflammatory properties. These could be leveraged in developing new treatments for bacterial infections and inflammatory conditions .

Insecticidal Activities

The structural analogs of this compound have been evaluated for their insecticidal activities against pests like the diamondback moth (Plutella xylostella), with most compounds showing moderate to high activities at various concentrations .

Cytotoxic Activity

Derivatives of pyrazole-containing compounds have exhibited significant cytotoxic activity, which could be indicative of potential applications in cancer therapy or as a tool in biological research to understand cell death mechanisms .

Synthesis of Complex Molecules

The compound’s structure allows for its use in the synthesis of more complex molecules through procedures like Buchwald–Hartwig arylamination and nucleophilic aromatic substitution, which are essential techniques in medicinal chemistry .

BMC Chemistry - Antileishmanial and Antimalarial Evaluation IntechOpen - Pyrazole Scaffold: Strategies toward Synthesis and Applications MDPI - Recent Advancement in Drug Design and Discovery of Pyrazole Derivatives MDPI - Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine RSC Publishing - Insecticidal Activities of N-(4-cyano-1-phenyl-1H-pyrazol) SpringerLink - Design and Synthesis of Novel (Z)-5-((1,3-diphenyl-1H-pyrazol)

Direcciones Futuras

The future directions for this compound could involve further exploration of its pharmacological effects and potential therapeutic applications. Given the known antileishmanial and antimalarial activities of pyrazole derivatives , this compound could be a promising candidate for the development of new drugs for these diseases.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a 1,3-diazole ring, have been reported to show a broad range of biological activities

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of this compound with its targets and the resulting changes would depend on the specific target it binds to. For instance, if the target is an enzyme, the compound could act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist or antagonist, either activating or blocking the receptor .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities . The downstream effects would depend on the specific pathways affected.

Propiedades

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTMNJWZXUGVJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)

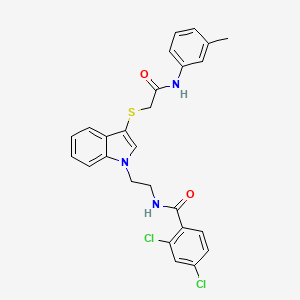

![3-[(2-Chloroacetyl)amino]-N-[[1-(3-fluorothiophene-2-carbonyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2956038.png)